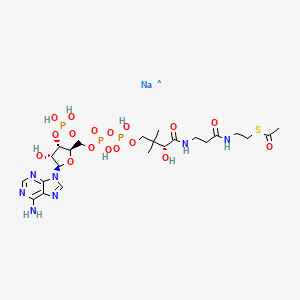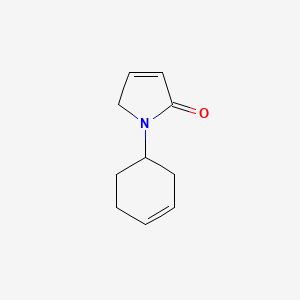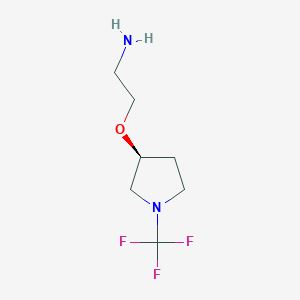
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a chemical compound with the molecular formula C11H6BrN3O It is a derivative of nicotinonitrile, featuring a brominated pyridinyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile typically involves the reaction of 2-bromo-3-hydroxypyridine with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond between the pyridinyl group and the nicotinonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation and Reduction: Products vary depending on the specific reaction, such as oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl or heteroaryl compounds are typically formed.
Aplicaciones Científicas De Investigación
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridinyl group can enhance binding affinity to target proteins, while the nicotinonitrile moiety can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
- 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Comparison and Uniqueness
Compared to similar compounds, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile offers unique properties due to the presence of the nicotinonitrile moiety. This moiety can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and material properties.
Propiedades
Fórmula molecular |
C11H6BrN3O |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
2-(2-bromopyridin-3-yl)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-10-9(4-2-5-14-10)16-11-8(7-13)3-1-6-15-11/h1-6H |
Clave InChI |
NTDYMJSTVVZFFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)OC2=C(N=CC=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)












![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
